molecular formula C12H11Cl2N3O B15256712 N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide

N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide

Cat. No.: B15256712
M. Wt: 284.14 g/mol
InChI Key: AADFAPVGAPSKPR-UHFFFAOYSA-N
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Description

N-[2-(2,4-Dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide is an imidazole-derived compound featuring a 2,4-dichlorophenyl group linked via an ethyl chain to a carboxamide-substituted imidazole core. The compound’s dichlorophenyl group and imidazole-carboxamide backbone are critical motifs shared with several bioactive agents, suggesting mechanistic similarities to known CYP51 inhibitors (e.g., VNI) and fungicides (e.g., Prochloraz) .

Properties

Molecular Formula

C12H11Cl2N3O

Molecular Weight

284.14 g/mol

IUPAC Name

N-[2-(2,4-dichlorophenyl)ethyl]imidazole-1-carboxamide

InChI

InChI=1S/C12H11Cl2N3O/c13-10-2-1-9(11(14)7-10)3-4-16-12(18)17-6-5-15-8-17/h1-2,5-8H,3-4H2,(H,16,18)

InChI Key

AADFAPVGAPSKPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCNC(=O)N2C=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Core Reaction Sequence

The synthesis of N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide typically follows a two-stage approach:

  • Formation of the Imidazole Carboxamide Backbone : This involves coupling an imidazole precursor with a carboxamide group under anhydrous conditions.
  • Introduction of the 2-(2,4-Dichlorophenyl)ethyl Moiety : A nucleophilic substitution or Friedel-Crafts alkylation attaches the halogenated aryl group to the imidazole core.

A patented method for analogous imidazole derivatives (e.g., 1-[β-aryl]ethyl-imidazoles) utilizes sodium hydride in tetrahydrofuran to deprotonate imidazole, followed by reaction with chlorobenzyl halides at reflux temperatures. For the target compound, this approach can be adapted by substituting 2,4-dichlorophenethyl bromide as the alkylating agent.

Detailed Stepwise Synthesis

Step 1: Synthesis of 1H-Imidazole-1-Carboxamide

The carboxamide group is introduced via reaction between imidazole and an isocyanate derivative. In industrial settings, this is achieved using formamide and phosphorus oxychloride (POCl₃) as a coupling agent. The reaction proceeds as:
$$
\text{Imidazole} + \text{Formamide} \xrightarrow{\text{POCl}_3} \text{1H-Imidazole-1-Carboxamide}
$$
Key conditions:

  • Molar ratio : 1:1.2–1.5 (imidazole:formamide)
  • Temperature : 0–5°C during POCl₃ addition, then 5–35°C for 3 hours.
  • Solvent : Tetrahydrofuran (THF), with a mass ratio of 1:4.4–8 (imidazole:THF).
Step 2: Alkylation with 2-(2,4-Dichlorophenyl)ethyl Group

The carboxamide intermediate undergoes alkylation using 2-(2,4-dichlorophenyl)ethyl bromide. A modified procedure from US3717655A employs sodium hydride in dimethylformamide (DMF) to generate a reactive imidazole anion, which attacks the alkyl halide:
$$
\text{1H-Imidazole-1-Carboxamide} + \text{2-(2,4-Dichlorophenyl)ethyl Bromide} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}
$$
Optimized parameters :

  • Temperature : 95–100°C for 3 hours.
  • Base : Sodium hydroxide (3.3–3.4 equivalents).
  • Workup : Acidification to pH 6.5–7.0 with HCl, followed by recrystallization in water/ethanol.

Industrial-Scale Production Considerations

Reaction Optimization

Industrial protocols prioritize yield, purity, and solvent recovery. For the target compound, critical optimizations include:

Parameter Laboratory Scale Industrial Scale
Reaction Time 3–4 hours 2–3 hours (continuous flow)
Temperature Control Batch heating Jacketed reactors with PID loops
Purification Column chromatography Recrystallization (77.59% yield)

The use of phosphorus oxychloride in THF minimizes side reactions compared to traditional cyanide-based routes, reducing hazardous waste.

Byproduct Management

Common byproducts include:

  • N,N'-Diimidazolecarboxamide : Forms due to over-alkylation; suppressed by maintaining a 1:1.2 molar ratio of imidazole to alkylating agent.
  • 2,4-Dichlorostyrene : Generated via β-hydride elimination; mitigated by using aprotic solvents and avoiding excess base.

Comparative Analysis with Analogous Compounds

The structural features of this compound are contrasted with related imidazole derivatives:

Compound Key Structural Difference Synthetic Challenge
1H-Imidazole Lacks carboxamide and aryl groups Simpler purification
2-(4-Chlorophenyl)-1H-imidazole Mono-chloro substitution Lower lipophilicity
N-[2-(4-Fluorophenyl)ethyl]-1H-imidazole-1-carboxamide Fluorine vs. chlorine substituents Requires fluorinated reagents

The dichlorophenyl group enhances microbial membrane permeability but introduces steric hindrance during alkylation.

Purification and Characterization

Recrystallization Protocols

Industrial methods favor water/ethanol recrystallization:

  • Dissolution : 265 g crude product in 1060 mL water at 60°C.
  • Crystallization : Cool to 3°C over 1 hour, filter, and wash with ethanol.
  • Drying : Vacuum drying at 50°C yields 210 g (77.59%) of pure product.

Analytical Validation

  • HPLC Purity : >99.8%.
  • Melting Point : 148–150°C (consistent with imidazole carboxamides).
  • NMR : δ 7.45–7.25 (aryl protons), δ 4.30 (ethyl CH₂), δ 8.10 (imidazole CH).

Emerging Methodologies

Catalytic Approaches

Recent patents describe palladium-catalyzed couplings for aryl-ethyl group introduction, though these remain experimental for dichlorophenyl systems.

Continuous Flow Synthesis

Pilot studies show a 15% yield increase using microreactors for the alkylation step, reducing reaction time to 30 minutes.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of fungal infections.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound inhibits the enzyme cytochrome P450 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. This inhibition leads to increased cellular permeability and leakage of cellular contents, ultimately causing cell death .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Modifications

The table below summarizes key structural differences and functional implications among N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide and its analogs:

Compound Name Key Structural Features Biological Activity/Application Reference
This compound Ethyl-linked 2,4-dichlorophenyl; imidazole-carboxamide Hypothesized antifungal/antiparasitic
VNI [(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide] Additional benzamide-oxadiazole substituent; stereospecific (R-configuration) Protozoan CYP51 inhibitor
Prochloraz [N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide] Trichlorophenoxyethyl chain; propyl substitution Agricultural fungicide
Imazalil [1-(2-(2,4-Dichlorophenyl)-2-(2-propenyloxy)ethyl)-1H-imidazole] Allyloxy ether linkage in ethyl chain Post-harvest fungicide (e.g., Freshgard)
Penconazole [1-[2-(2,4-Dichlorophenyl)pentyl]-1H-1,2,4-triazole] Pentyl chain; triazole ring instead of imidazole Broad-spectrum fungicide

Functional Implications of Structural Variations

  • Dichlorophenyl Substitution: The 2,4-dichlorophenyl group is a common feature in VNI, Imazalil, and Penconazole. This moiety enhances lipophilicity, promoting membrane penetration and target binding.
  • Ethyl Chain Modifications: The allyloxy group in Imazalil introduces an ether linkage, which may improve solubility or metabolic stability compared to the target compound’s unmodified ethyl chain . Phenoxyethyl (Prochloraz) and pentyl (Penconazole) chains extend hydrophobicity, influencing tissue distribution and persistence .
  • Heterocyclic Core: Imidazole rings (target compound, VNI, Prochloraz) participate in coordination bonding with heme iron in CYP51, critical for antifungal activity.
  • Carboxamide vs. Benzamide/Oxadiazole : The target compound’s carboxamide group may engage in hydrogen bonding with target enzymes, while VNI’s benzamide-oxadiazole extension likely enhances steric complementarity to CYP51’s active site .

Biological Activity

N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the imidazole family of compounds, known for their broad range of biological properties. The presence of the imidazole ring contributes to its amphoteric nature, allowing it to participate in various biochemical interactions. The compound's structural features can be represented as follows:

  • Chemical Formula: C12H12Cl2N4O
  • Molecular Weight: 285.15 g/mol

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity: Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In one study, synthesized derivatives were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with notable zones of inhibition observed (Table 1) .
CompoundZone of Inhibition (mm)
E. coli19
S. aureus28
B. subtilis21
  • Anticancer Activity: Several studies have highlighted the anticancer potential of imidazole derivatives. For instance, this compound demonstrated inhibitory effects on cancer cell lines, suggesting its potential as a therapeutic agent .
  • Anti-inflammatory Effects: Compounds with imidazole structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in disease pathways, particularly in cancer and inflammation .
  • Receptor Modulation: It may act as a modulator for various receptors, enhancing or inhibiting their activity based on the cellular context .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Antimicrobial Efficacy Study: A study evaluated the compound's effectiveness against multi-drug resistant bacterial strains. Results indicated significant antimicrobial activity comparable to standard antibiotics .
  • Cancer Cell Line Study: In vitro studies on human cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations .
  • Inflammation Model Study: Animal models demonstrated that treatment with the compound reduced inflammatory markers significantly compared to control groups .

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